molecular formula C7H9ClN4O B2493162 5-(aminomethyl)pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride CAS No. 2204255-40-1

5-(aminomethyl)pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride

Cat. No.: B2493162
CAS No.: 2204255-40-1
M. Wt: 200.63
InChI Key: SGZUFOHXMGRKHM-UHFFFAOYSA-N
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Description

5-(aminomethyl)pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride is a heterocyclic compound that contains both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride typically involves the reaction of aminopyrazoles with alkynes. This reaction is often catalyzed by copper and can be carried out in aqueous ethanol under ultrasonic conditions . The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino, which facilitate the addition-elimination mechanism .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

5-(aminomethyl)pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(aminomethyl)pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(aminomethyl)pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O.ClH/c8-4-5-3-7(12)11-6(10-5)1-2-9-11;/h1-3,9H,4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZWGAKTKVHTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC(=CC2=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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